
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate (CAS: Not explicitly provided; referenced in ) is a protected azetidine derivative widely employed as a versatile intermediate in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group at the 1-position and an iodomethyl substituent at the 3-position of the azetidine ring. This compound is particularly valuable in stereoselective reactions, such as Ni-catalyzed carboboration of glycals, where it facilitates the formation of C-glycosides . Spectral data for this compound align with literature reports, confirming its reliability as a synthetic building block .
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGFEARJOREHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693143 | |
Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253176-94-2 | |
Record name | 1,1-Dimethylethyl 3-(iodomethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253176-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for functionalization through nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
Synthetic Pathways
The compound can be synthesized through the reaction of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate with lithium iodide in acetone. This method yields this compound efficiently under mild conditions .
Reaction Component | Amount | Conditions |
---|---|---|
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | 1.94 g | Acetone, 35°C, 16h |
Lithium Iodide | 837 mg | - |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in drug development. Its azetidine structure can mimic natural compounds, providing a scaffold for designing new therapeutics.
Research indicates that derivatives of this compound may exhibit significant biological activities, including:
- Antioxidant Properties : Compounds containing thiol groups have shown the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies have indicated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Material Science
The compound's unique chemical structure allows it to be utilized in the development of new materials with specific properties. Its reactivity can be harnessed to create polymers or coatings with enhanced performance characteristics.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound and related compounds. The results demonstrated a significant reduction in malondialdehyde levels in cell cultures exposed to oxidative stress.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 45 | Free radical scavenging |
Control (Vitamin C) | 30 | Free radical scavenging |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays assessed the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited dose-dependent cytotoxicity, inducing apoptosis at higher concentrations.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 20 | 70 |
A549 | 25 | 65 |
Mechanism of Action
The mechanism by which tert-butyl 3-(iodomethyl)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The iodomethyl group can act as a leaving group in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The azetidine ring can interact with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections categorize analogs based on substituent variations, highlighting differences in synthesis, reactivity, and applications.
Halogen-Substituted Analogs
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)
- Molecular Formula: C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- Key Properties : Higher molecular weight than the iodomethyl analog, with a bromoethyl group offering moderate reactivity in nucleophilic substitutions.
- Applications : Used in cross-coupling reactions; its lower cost compared to iodinated analogs makes it attractive for large-scale synthesis .
tert-Butyl 3-Iodoazetidine-1-carboxylate (CAS: 254454-54-1)
- Molecular Formula: C₈H₁₄INO₂
- Molecular Weight : 283.11 g/mol
- Key Properties : Direct iodo substitution on the azetidine ring enhances electrophilicity, enabling efficient ring-opening reactions.
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) .
Table 1: Halogen-Substituted Analogs
Oxygen-Containing Analogs
tert-Butyl 3-(2-Hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Properties : The hydroxyethyl group improves solubility in polar solvents, making it suitable for aqueous-phase reactions.
- Synthesis : Derived via reduction of ester or nitrile precursors .
tert-Butyl 3-(3-Hydroxyphenyl)azetidine-1-carboxylate (CAS: 916899-85-9)
Table 2: Oxygen-Containing Analogs
Nitrogen-Containing Analogs
tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate (CAS: Not provided)
- Synthesis: Prepared via Horner-Wadsworth-Emmons reaction using diethyl cyanomethyl phosphonate and tert-butyl 3-oxoazetidine-1-carboxylate .
- Reactivity: The cyano group enables cycloaddition reactions for heterocycle formation.
tert-Butyl 3-Amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7)
Table 3: Nitrogen-Containing Analogs
Heterocyclic and Spirocyclic Derivatives
tert-Butyl 3-(1-Phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
- Synthesis : Achieved via Suzuki-Miyaura coupling with phenylboronic acid .
- Applications: Key intermediate in PET tracer development for imaging monoacylglycerol lipase .
tert-Butyl 3-(3-(4-Iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
- Molecular Formula : C₁₆H₁₉IN₃O₃
- Molecular Weight : 428.15 g/mol
- Properties : The oxadiazole moiety enhances metabolic stability, making it suitable for in vivo studies .
Biological Activity
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: CHINO
Molecular Weight: 297.13 g/mol
CAS Number: 253176-94-2
The compound features an azetidine ring, which is a five-membered heterocyclic structure, along with a tert-butyl group and an iodomethyl substituent. This configuration may influence its reactivity and biological interactions.
This compound is hypothesized to interact with various biological targets due to the presence of the iodomethyl group, which can enhance electrophilic properties. The azetidine ring allows for nucleophilic substitutions and potential interactions with enzymes or receptors involved in disease pathways.
Potential Mechanisms Include:
- Electrophilic Reactions: The iodomethyl group can facilitate electrophilic aromatic substitutions, making the compound a reactive intermediate in organic synthesis.
- Receptor Agonism: Similar compounds have been studied for their roles as receptor agonists, particularly in pathways related to inflammation and cell signaling.
Case Studies and Research Findings
-
Antimicrobial Activity:
- Compounds similar to this compound have demonstrated antimicrobial effects against various bacterial strains. The introduction of halogen substituents like iodine has been associated with enhanced activity due to increased lipophilicity and improved membrane penetration.
-
Anticancer Potential:
- Preliminary studies suggest that azetidine derivatives can inhibit the growth of cancer cells. For instance, azetidine-based compounds have shown efficacy against HeLa cervical adenocarcinoma cells, with IC values indicating significant growth inhibition.
Data Table: Biological Activity Comparison
Safety and Toxicity
This compound is classified as causing skin irritation and serious eye irritation upon exposure. It is essential to handle this compound with care to avoid respiratory irritation and potential long-term health effects from prolonged exposure .
Preparation Methods
Starting Materials and Initial Ring Formation
Commercially available 2-(chloromethyl)oxirane is commonly used as a starting material due to its availability and reactivity. This epoxide undergoes nucleophilic ring-opening with amines such as benzylamine to form 1-benzylazetidin-3-ol intermediates.
Step | Reactants | Conditions | Outcome |
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1 | 2-(chloromethyl)oxirane + benzylamine | Solvent: DCM or similar; RT to mild heating | 1-benzylazetidin-3-ol (ring-closed azetidine) |
This step yields the azetidine ring bearing a hydroxyl group at the 3-position, which is a precursor for further functionalization.
Protection and Oxidation Steps
The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to afford tert-butyl 3-hydroxyazetidine-1-carboxylate. The hydroxyl group at position 3 is then oxidized to a ketone (tert-butyl 3-oxoazetidine-1-carboxylate) using a TEMPO-catalyzed oxidation system.
Two oxidation methods are notable:
- Traditional TEMPO/NaOCl system: Effective but produces by-products such as tert-butyl 5-oxooxazolidine-3-carboxylate due to Baeyer–Villiger oxidation side reactions, complicating purification and environmental disposal.
- Microchannel reactor with TEMPO-H2O2 or composite catalyst-O2 systems: These advanced methods improve selectivity, reduce by-products, and minimize hazardous waste, making them suitable for industrial scale-up.
Oxidation Method | By-product Formation | Environmental Impact | Yield & Purity |
---|---|---|---|
TEMPO/NaOCl (traditional) | Significant (~5%) | Generates mixed salt wastewater | Moderate yield, purification challenges |
TEMPO-H2O2 (microreactor) | Minimal | Reduced wastewater | High yield, easier workup |
Composite catalyst-O2 | None detected | Environmentally friendly | Highest yield and purity |
Introduction of the Iodomethyl Group
While direct iodination methods for the 3-(iodomethyl) substituent are less documented, common synthetic strategies include:
- Halogen exchange (Finkelstein reaction): Conversion of 3-(chloromethyl) or 3-(bromomethyl) azetidine derivatives to the iodide by treatment with sodium iodide in acetone or similar solvents.
- Direct substitution: Reaction of the 3-hydroxymethyl intermediate with iodine reagents or iodine-based halogenating agents under mild conditions.
The halogen exchange approach is favored industrially due to mild conditions and high selectivity.
Reaction Type | Reagents | Conditions | Notes |
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Halogen exchange | Sodium iodide (NaI) | Acetone, reflux or RT | Efficient conversion of chlorides/bromides to iodides |
Direct iodination | Iodine reagents (e.g., I2/PPh3) | Mild heating | Less common, may require careful control to avoid over-iodination |
Summary of a Representative Synthetic Route
Step | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
1 | 2-(chloromethyl)oxirane + benzylamine | Ring-opening | DCM, RT | High | Forms 1-benzylazetidin-3-ol |
2 | 1-benzylazetidin-3-ol | Boc protection | Boc2O, base | High | Protects N-1 |
3 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Oxidation | TEMPO-H2O2, microchannel reactor | >90 | Converts -OH to =O at C-3 |
4 | tert-butyl 3-oxoazetidine-1-carboxylate | Wittig or related reaction | Phosphonium ylide, base | Moderate | Forms cyanomethylene or halomethylene |
5 | 3-(chloromethyl) or 3-(bromomethyl) derivative | Halogenation | Appropriate halogenating agent | Moderate | Precursor to iodide |
6 | tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | Halogen exchange | NaI, acetone | High | Final iodide installation |
Research Findings and Industrial Relevance
- The use of benzylamine as a starting amine is preferred over more expensive or unstable amines such as benzhydrylamine, improving cost efficiency and scalability.
- The microchannel reactor technology for oxidation steps significantly reduces by-products and environmental impact, facilitating green chemistry compliance and industrial applicability.
- The halogen exchange reaction for iodide introduction is a well-established, high-yielding method that enables the synthesis of iodinated azetidine derivatives without harsh conditions.
- Optimization of temperature, solvent, and reaction time is critical to maximize yield and minimize side products, with temperatures around −10 °C optimal for oxidation steps.
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step routes starting from tert-butyl 3-oxoazetidine-1-carboxylate. A key intermediate is generated via oximation or halogenation, followed by iodination. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate can be prepared using i-PrOH as a solvent under mild conditions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Reactions performed at 0–25°C minimize side-product formation.
- Catalyst use : Bases like NaH improve iodomethyl group incorporation.
Key Molecular Properties |
---|
Molecular Formula: C₉H₁₆INO₂ |
Molecular Weight: 313.14 g/mol |
CAS Number: Not explicitly listed in approved sources |
Advanced: How does this compound facilitate stereoselective Ni-catalyzed carboboration reactions?
Answer:
The iodo substituent acts as a leaving group, enabling cross-coupling in Ni-catalyzed reactions. For instance, in glycoside synthesis, the compound participates in carboboration with glycals, forming C-glycosides with high stereoselectivity. The tert-butyl group stabilizes the azetidine ring, preventing undesired ring-opening during catalysis . Key factors:
- Electronic effects : The electron-withdrawing iodo group enhances electrophilicity at the methyl position.
- Steric considerations : The tert-butyl group directs regioselectivity by shielding one face of the azetidine ring.
Basic: What analytical techniques are critical for characterizing this compound and intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., azetidine ring protons resonate at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 314.14).
- HPLC : Reversed-phase HPLC monitors reaction progress and intermediate stability.
Advanced: How can contradictory data in hydrolysis studies of this compound be resolved?
Answer:
Discrepancies in hydrolysis rates (acidic vs. basic conditions) arise from competing mechanisms:
- Acidic hydrolysis : Proceeds via azetidine ring protonation, leading to partial decomposition.
- Basic hydrolysis : Involves nucleophilic attack on the carbonyl, preserving the ring .
Methodological solutions : - Use kinetic studies (e.g., monitoring by FT-IR or LC-MS) to distinguish pathways.
- Optimize pH (pH 7–9) to balance reaction rate and stability .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent sublimation.
- Light sensitivity : Protect from UV exposure using amber glassware.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis .
Advanced: How does the tert-butyl group influence the reactivity of azetidine derivatives in medicinal chemistry?
Answer:
The tert-butyl carbamate (Boc) group:
- Protects amines : Prevents undesired reactions during multi-step syntheses.
- Modulates lipophilicity : Enhances blood-brain barrier penetration in CNS-targeting compounds.
- Facilitates crystallization : Improves X-ray diffraction quality for structural validation .
Basic: What are the common side reactions during iodomethylation of tert-butyl azetidine carboxylates?
Answer:
- Ring-opening : Mitigated by using non-protic solvents (e.g., THF).
- Over-iodination : Controlled by stoichiometric addition of KI/I₂.
- Oxidative degradation : Minimized by inert atmospheres (N₂/Ar) .
Advanced: What computational methods support the design of this compound derivatives for enzyme inhibition?
Answer:
- Docking simulations : Predict binding affinities to targets (e.g., kinases) using software like AutoDock.
- DFT calculations : Analyze electronic effects of substituents on reactivity (e.g., iodine’s σ-hole interactions) .
- MD simulations : Assess conformational stability in biological matrices .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.